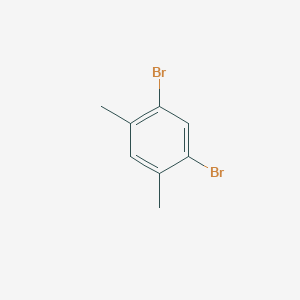

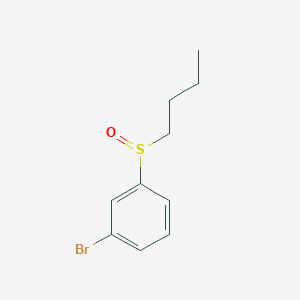

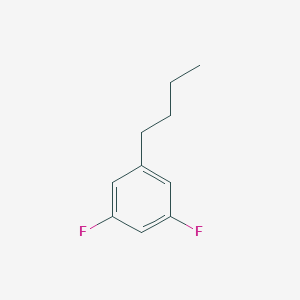

![molecular formula C7H5ClN2O B059569 4-Chloro-2-methyloxazolo[5,4-c]pyridine CAS No. 1354831-15-4](/img/structure/B59569.png)

4-Chloro-2-methyloxazolo[5,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives involves several methods, including intramolecular cyclization and nucleophilic substitution reactions. For instance, 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine can be obtained through intramolecular cyclization based on previously synthesized precursors, demonstrating the use of these methodologies in synthesizing oxazolopyridine derivatives (Palamarchuk et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been studied using techniques like X-ray diffraction and FT-IR spectroscopy. These studies offer insights into the crystal structure and theoretical calculations, providing a deeper understanding of the molecular configuration (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of oxazolopyridine compounds is highlighted through their participation in various chemical reactions, such as the oxidative N-N bond formation and intramolecular C–O bond formation. These reactions underscore the compound's versatility in chemical synthesis and its potential for creating diverse molecular structures (Zheng et al., 2014; Kosurkar et al., 2014).

Physical Properties Analysis

While specific data on the physical properties of 4-Chloro-2-methyloxazolo[5,4-c]pyridine was not directly found, the analysis of similar compounds provides a basis for understanding potential characteristics. These include solubility, melting points, and stability, which are critical for applications in material science and chemical synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo functionalization, are essential for the compound's utility in organic synthesis and potential pharmaceutical applications. The synthesis and functionalization methods indicate the compound's chemical versatility and potential for modification (Reichelt et al., 2010).

Aplicaciones Científicas De Investigación

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

3. Synthesis of Trifluoromethylpyridines

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application : 4-Chloro-2-methyloxazolo[5,4-c]pyridine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity .

- Method : The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising cytotoxic effects against certain cell lines .

Propiedades

IUPAC Name |

4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSQONWZWKRCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyloxazolo[5,4-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

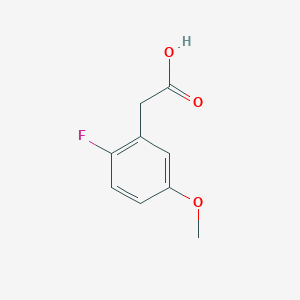

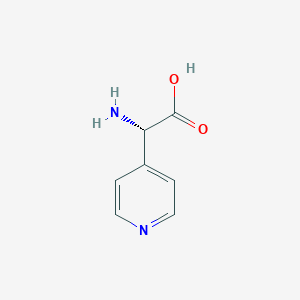

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

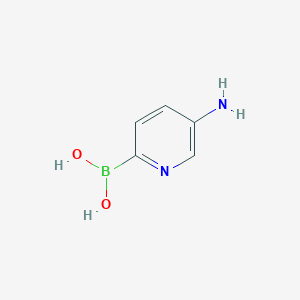

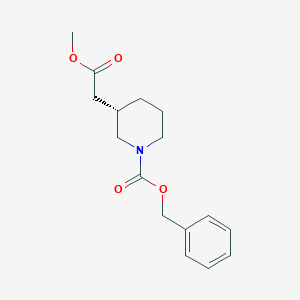

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

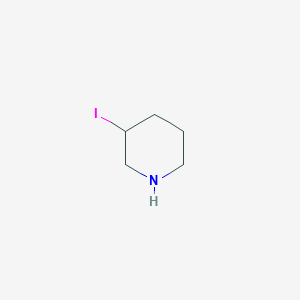

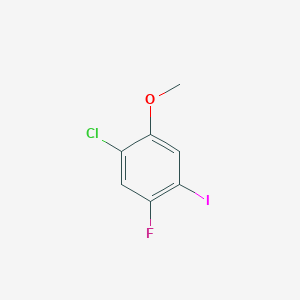

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)